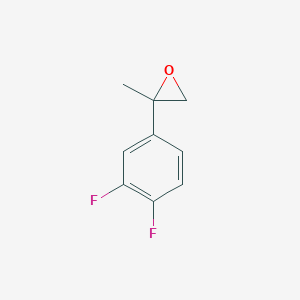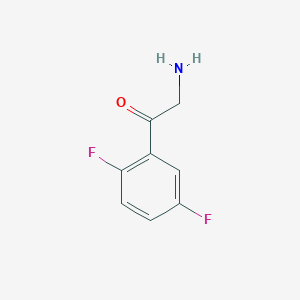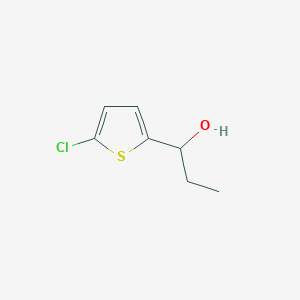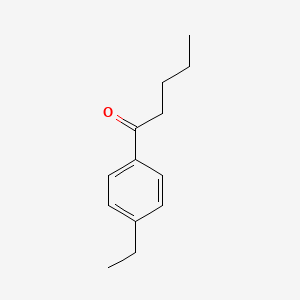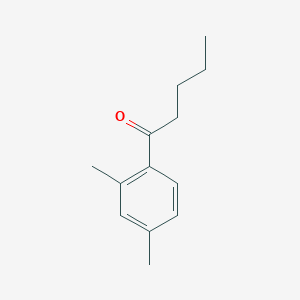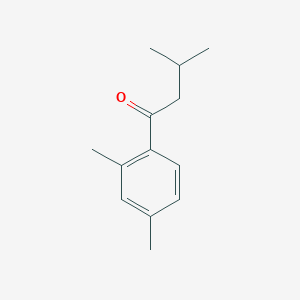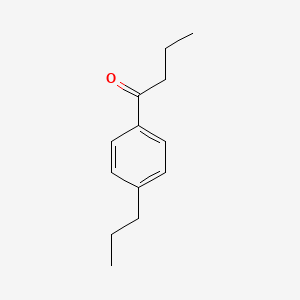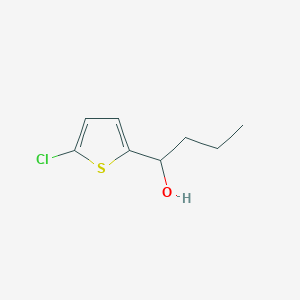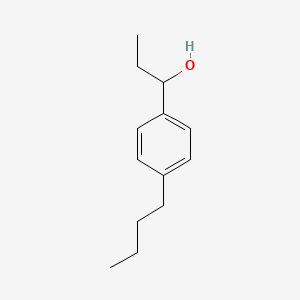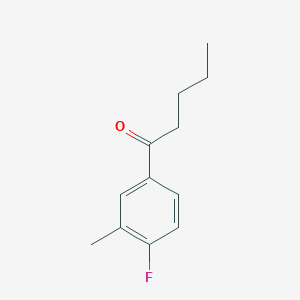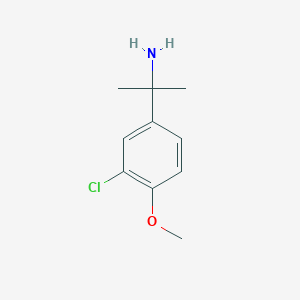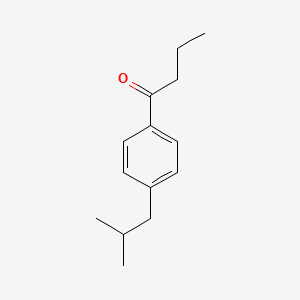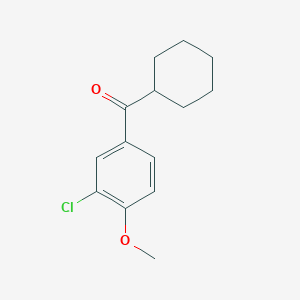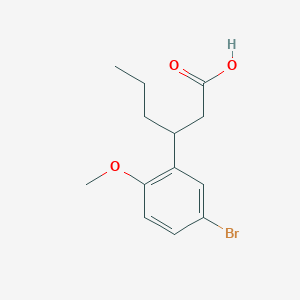
3-(5-Bromo-2-methoxyphenyl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-methoxyphenyl)hexanoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a hexanoic acid chain. This compound is commonly used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid typically involves the bromination of 2-methoxyphenyl compounds followed by the introduction of a hexanoic acid chain. One common method involves the use of bromine as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the phenyl ring. The subsequent introduction of the hexanoic acid chain can be achieved through various organic synthesis techniques, including esterification and hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functional groups.
Reduction: Formation of 3-(2-methoxyphenyl)hexanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(5-Bromo-2-methoxyphenyl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through various mechanisms, including enzyme inhibition, receptor modulation, and interaction with cellular membranes .
相似化合物的比较
Similar Compounds
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hexanoic acid chain.
2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: Contains a hydrazino group and is used in different applications.
Uniqueness
3-(5-Bromo-2-methoxyphenyl)hexanoic acid is unique due to its specific combination of a bromine atom, methoxy group, and hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-3-4-9(7-13(15)16)11-8-10(14)5-6-12(11)17-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKCUDWVWMBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
